4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
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Properties
IUPAC Name |
4-cyclopropyl-1-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-3-4-13(2)17(9-12)24(22,23)20-8-7-15(10-20)21-11-16(18-19-21)14-5-6-14/h3-4,9,11,14-15H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFWEVDELQACLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Cyclopropyl group : A three-membered carbon ring that can influence the compound's binding affinity.
- Pyrrolidine moiety : A five-membered nitrogen-containing ring contributing to the compound's biological activity.
- Triazole ring : A five-membered ring containing three nitrogen atoms, often associated with various biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor activity : Some triazole derivatives have shown significant efficacy against various cancer cell lines.
- Antimicrobial properties : Certain derivatives demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes involved in key metabolic pathways.
- Receptor Modulation : The triazole moiety may act as a ligand for various receptors, influencing cellular signaling pathways.
- Interference with DNA Synthesis : Some studies suggest that triazole derivatives can inhibit DNA replication in cancer cells.
Antitumor Activity
A study evaluating a series of triazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that some triazole-containing compounds effectively reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Triazole derivatives | Induction of apoptosis |
| Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Pyrrolidine analogs | Reduction of cytokine levels |
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in this compound, and how do reaction conditions influence regioselectivity?
The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method yielding 1,4-disubstituted triazoles. Key considerations include:
- Azide precursor selection : Use of alkyl/aryl azides with controlled steric profiles to avoid side reactions.
- Catalytic system optimization : Cu(I) sources (e.g., CuSO₄/ascorbate) must be rigorously purified to prevent oxidation and ensure >95% conversion .
- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl-pyrrolidine intermediates. Methodological validation involves LC-MS monitoring to confirm triazole formation and HPLC purification to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry (e.g., triazole substitution pattern) and confirms cyclopropane ring integrity via characteristic splitting (δ 0.5–1.5 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and validating sulfonyl-pyrrolidine conformation. For high-resolution data, iterative refinement with anisotropic displacement parameters is critical .
- Mass spectrometry (HRMS) : Accurately determines molecular weight (error < 2 ppm) to distinguish isobaric impurities.
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during refinement, particularly for the sulfonyl-pyrrolidine moiety?
Contradictions in electron density maps or thermal parameters may arise from disorder or twinning. Mitigation strategies include:
- Multi-sweep data collection : Redundant datasets reduce measurement errors.
- Twinning analysis : SHELXL’s TWIN/BASF commands model twinned crystals, refining scale factors for each domain .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence (<5% difference) .
- Complementary spectroscopy : Compare crystallographic dihedral angles with DFT-optimized geometries to resolve ambiguities .
Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for triazole-containing analogs targeting biological systems?
SAR studies require systematic modification of substituents (e.g., cyclopropyl vs. phenyl) followed by bioactivity assays:
- Substituent variation : Synthesize derivatives with altered sulfonyl groups (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) to assess steric/electronic effects .
- Biological testing : Use enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based models to correlate activity with structural features.
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities, validated by crystallographic ligand-protein complexes .
Q. How can researchers optimize reaction yields when introducing sterically demanding groups like cyclopropane?
Cyclopropane’s strain and steric bulk necessitate tailored conditions:
- Pre-functionalization : Introduce cyclopropyl via Suzuki-Miyaura coupling before triazole formation to avoid steric hindrance during cycloaddition.
- Temperature control : Low-temperature (0–5°C) azide additions minimize decomposition of strained intermediates.
- Protecting groups : Temporarily protect sulfonyl-pyrrolidine nitrogen to prevent undesired side reactions during cyclopropane coupling .
Data Analysis & Validation
Q. What statistical methods are employed to validate conflicting spectral data (e.g., NMR vs. XRD) for this compound?
- Cross-validation : Compare NMR-derived coupling constants (e.g., J values for pyrrolidine protons) with XRD torsion angles. Discrepancies >10° suggest conformational flexibility.
- Error analysis : Calculate confidence intervals for XRD bond lengths (±0.01 Å) and NMR chemical shifts (±0.05 ppm) using repeated measurements.
- Principal Component Analysis (PCA) : Cluster spectral data from multiple batches to identify outliers due to impurities or polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
